3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction could produce triazolopyrimidine alcohols .
Scientific Research Applications
3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against gastric cancer.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyridine
- 1,2,3-Triazolo[4,5-c]pyridine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other triazolopyrimidines and potentially more effective in certain applications .
Properties
Molecular Formula |
C8H11N5O2 |
---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-tert-butyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H11N5O2/c1-8(2,3)13-5-4(11-12-13)6(14)10-7(15)9-5/h1-3H3,(H2,9,10,14,15) |
InChI Key |
UAASHZUYZBGLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=O)NC(=O)N2)N=N1 |
Origin of Product |
United States |
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